Fmoc-Tyr(PO3Me2)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

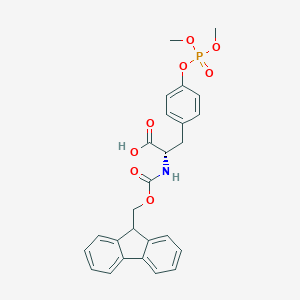

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHCDMSMVMNCER-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433636 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127633-36-7 | |

| Record name | Fmoc-Tyr(PO3Me2)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Tyr(PO3Me2)-OH: Synthesis and Application

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-α-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, abbreviated as Fmoc-Tyr(PO3Me2)-OH, is a critical building block in the chemical synthesis of phosphopeptides. Tyrosine phosphorylation is a cornerstone of cellular signaling, regulating vast networks of protein interactions and enzymatic activity. The ability to synthesize peptides containing phosphotyrosine at specific sites is paramount for developing research tools to dissect these pathways, create substrates for protein tyrosine kinases (PTKs) and phosphatases (PTPs), and design potential therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical properties, its function in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a comparative analysis with other phosphotyrosine derivatives.

Core Chemical Properties and Function

This compound is a derivative of the amino acid L-tyrosine, strategically modified for use in Fmoc-based solid-phase peptide synthesis. Its structure consists of three key components:

-

L-Tyrosine Backbone: The fundamental amino acid structure.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-amino group. This group prevents unwanted reactions at the N-terminus during peptide chain elongation and is selectively removed with a mild base, typically piperidine, at the start of each coupling cycle.

-

Dimethyl Phosphate (PO3Me2) Group: This group protects the hydroxyl moiety on the tyrosine side chain. Unlike the free phosphate group, which is highly acidic and can interfere with coupling reactions, the methyl esters neutralize the charge and facilitate efficient incorporation into the growing peptide chain.

The primary function of this compound is to serve as a protected phosphotyrosine residue for direct incorporation during SPPS, enabling the precise synthesis of phosphotyrosine-containing peptides.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Synonyms | Fmoc-O-(dimethylphospho)-L-tyrosine | |

| CAS Number | 127633-36-7 | [1] |

| Molecular Formula | C₂₆H₂₆NO₈P | |

| Molecular Weight | 511.46 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 100-102 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Function in Peptide Synthesis: A Comparative Overview

The synthesis of phosphopeptides was significantly advanced by the development of Fmoc-protected phosphotyrosine derivatives suitable for direct use in SPPS. The choice of phosphate protecting group is critical, as it influences stability, coupling efficiency, and the final deprotection strategy.

This compound was one of the first derivatives used to demonstrate the feasibility of Fmoc-based phosphopeptide synthesis[2]. However, a significant drawback is the partial lability of the methyl phosphate groups to the repeated piperidine treatments used for Fmoc removal. This premature deprotection can introduce negatively charged phosphodiester groups into the peptide chain, potentially hindering subsequent coupling steps due to electrostatic repulsion[2]. Despite this, it remains a viable option, especially when phosphonium- or uronium-based coupling reagents are used, as these can effectively couple amino acids even in the presence of the generated phosphodiester[2].

Table 2: Comparison of Common Fmoc-Phosphotyrosine Derivatives

| Derivative | Phosphate Protection | Key Advantages | Key Disadvantages | Final Deprotection |

| This compound | Dimethyl | Good solubility; historically significant. | Partial loss of methyl groups during piperidine treatment[2]. | Strong acid (e.g., TFA with scavengers) or bromotrimethylsilane (TMSBr)[3]. |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Frequently used; compatible with standard uronium-based coupling[4]. | Partially acidic phosphate can complicate coupling; can form salts with piperidine[4]. | Standard TFA cleavage (1-2 hours) removes the benzyl group[4]. |

| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl | Fully protected phosphate; avoids issues with acidity during coupling[5]. | Requires harsher final deprotection (hydrogenolysis or strong acid) to remove benzyl groups[2]. | Palladium-catalyzed hydrogenolysis or strong acid cleavage[2][5]. |

| Fmoc-Tyr(PO3tBu2)-OH | Di-t-butyl | Stable to piperidine; affords high purity phosphopeptides[5]. | Sterically hindered; may require optimized coupling conditions. | Acid-labile; cleaved simultaneously with resin and other side-chain groups by TFA[2][5]. |

| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective; simple[4]. | Highly acidic, leading to sluggish coupling and potential side reactions like pyrophosphate formation[4]. Requires significant excess of base (DIPEA) during coupling[6]. | No additional deprotection needed for the phosphate group. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical SPPS workflow.

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

-

Peptide-resin (e.g., Rink Amide or Wang resin)

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., PyBOP, 3-5 equivalents) in a minimal volume of DMF.

-

Coupling Reaction: Add the activation mixture to the resin, followed by the addition of DIPEA (6-10 equivalents). Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated (double coupling).

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

This protocol describes the cleavage of the completed phosphopeptide from the resin and the removal of the methyl phosphate protecting groups.

Reagents and Materials:

-

Dried peptidyl-resin

-

Cleavage Cocktail A (Standard Acidolysis): Trifluoroacetic acid (TFA) / Thioanisole (95:5, v/v)

-

Cleavage Cocktail B (For Methyl Group Removal): 1 M Bromotrimethylsilane (TMSBr) / 1 M Thioanisole in TFA

-

Cold Diethyl Ether

-

Centrifuge and Lyophilizer

Methodology:

-

Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a vacuum for at least 1 hour.

-

Cleavage (Method A - Standard):

-

Add the cleavage cocktail (e.g., 5% Thioanisole in TFA) to the dried resin (approximately 10 mL per 0.1 mmol of resin)[3].

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Cleavage (Method B - Specific for Methyl Esters):

-

Treat the peptide-resin with a solution of 1 M TMSBr and 1 M thioanisole in TFA[3].

-

Agitate at room temperature for the recommended duration (typically 2-4 hours, but may require optimization). This method is more aggressive and specifically targets the phosphonate methyl esters.

-

-

Peptide Precipitation: Filter the resin and collect the acidic filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers and residual acid.

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile mixture) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final phosphopeptide using LC-MS and/or MALDI-TOF mass spectrometry.

Visualizations: Workflows and Pathways

Visual diagrams help clarify the complex processes involved in both the synthesis and application of phosphopeptides.

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the step where this compound is incorporated.

References

- 1. This compound | 127633-36-7 [amp.chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 5. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Tyr(PO3Me2)-OH: A Core Component in Phosphopeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine, commonly known as Fmoc-Tyr(PO3Me2)-OH. This vital amino acid derivative is a cornerstone in the solid-phase peptide synthesis (SPPS) of phosphopeptides, which are indispensable tools for studying cellular signaling pathways governed by protein tyrosine kinases (PTKs) and phosphatases (PTPs). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in SPPS. Furthermore, it explores the significance of phosphotyrosine in cellular signaling, offering a context for the application of peptides synthesized using this building block.

Core Chemical and Physical Properties

This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its structure features the base-labile Fmoc protecting group on the α-amino group and a dimethyl-protected phosphate group on the tyrosine side chain. This protection strategy allows for its seamless integration into standard Fmoc-based SPPS protocols.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine | [1] |

| Synonyms | Fmoc-O-(dimethylphospho)-L-tyrosine, Fmoc-L-Tyr(PO3Me2)-OH | [1][2] |

| CAS Number | 127633-36-7 | [1] |

| Molecular Formula | C26H26NO8P | [1][2] |

| Molecular Weight | 511.46 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 100-102 °C | [2] |

| Purity | ≥96.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in DMF, DMSO | [3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Fmoc/tBu strategy of SPPS. The Fmoc group provides temporary protection of the α-amino group and is removed at each cycle with a mild base, typically piperidine. The dimethyl phosphate protecting group on the tyrosine side chain is stable to these basic conditions and is removed during the final cleavage of the peptide from the resin using strong acidic conditions. This orthogonality in protecting groups is fundamental to the success of modern peptide synthesis.

Experimental Workflow for SPPS

The synthesis of a phosphopeptide using this compound on a solid support follows a cyclical process of deprotection, coupling, and washing steps.

Detailed Experimental Protocols

The following protocols provide a general guideline for the use of this compound in manual solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free amine (blue color).

Coupling of this compound

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow color) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

After complete coupling, wash the resin with DMF (3-5 times).

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the Phosphopeptide

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For the deprotection of the dimethyl phosphonate group, a common cocktail is Trifluoroacetic acid (TFA)/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (90:5:3:2, v/v/v/v). Some protocols suggest the use of bromotrimethylsilane (TMSBr) or trifluoromethanesulfonic acid (TFMSA) in TFA for efficient removal of the methyl groups from the phosphate.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Significance in Cellular Signaling: The Role of Phosphotyrosine

Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in a multitude of cellular signaling pathways.[4] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic tails.[5] These phosphorylated tyrosines serve as docking sites for downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[5]

The incorporation of phosphotyrosine or its mimetics, such as the one derived from this compound, into synthetic peptides allows researchers to:

-

Investigate the binding specificity of SH2 and PTB domain-containing proteins.

-

Develop substrates and inhibitors for protein tyrosine phosphatases (PTPs), the enzymes that remove phosphate groups from tyrosine residues.

-

Probe the intricate details of signaling cascades involved in cell growth, differentiation, and metabolism.

Example Signaling Pathway: Grb2-Sos-Ras Activation

A classic example of an SH2 domain-mediated signaling pathway is the activation of the Ras-MAPK cascade. Upon activation, an RTK becomes phosphorylated on specific tyrosine residues. The adaptor protein Grb2, which contains an SH2 domain, recognizes and binds to a specific phosphotyrosine motif on the activated receptor. Grb2, in turn, recruits the guanine nucleotide exchange factor Sos to the plasma membrane. Sos then activates the small G-protein Ras, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade and subsequent changes in gene expression.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of phosphopeptides. Its use in solid-phase peptide synthesis enables the creation of powerful molecular tools to dissect the complex signaling networks that are fundamental to cellular function and are often dysregulated in diseases such as cancer. A thorough understanding of its properties and the methodologies for its application is paramount for advancing research in molecular biology, drug discovery, and personalized medicine.

References

- 1. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]

- 3. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

Synthesis and characterization of Fmoc-Tyr(PO3Me2)-OH

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-Tyr(PO3Me2)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphosphono)-L-tyrosine, abbreviated as this compound, is a critical building block in solid-phase peptide synthesis (SPPS). It enables the precise incorporation of phosphotyrosine into peptide sequences, which is essential for studying cellular signaling, enzyme-substrate interactions, and for the development of targeted therapeutics.

Tyrosine phosphorylation is a key post-translational modification that governs a vast array of cellular processes by creating recognition sites for proteins containing domains like Src Homology 2 (SH2).[1] The synthesis of phosphopeptides is therefore crucial for dissecting these pathways. Compared to other derivatives like Fmoc-Tyr(PO3H2)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH, the fully protected dimethyl ester of this compound offers significant advantages. Its non-acidic side chain prevents problematic side reactions and salt formation during peptide coupling, allowing for the use of standard activation methods with high efficiency and purity.[2]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Properties and Characterization Data

The identity, purity, and stability of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Data

The fundamental physical and chemical properties of the compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(dimethoxyphosphoryloxy)phenyl]propanoic acid | |

| Synonyms | Fmoc-O-(dimethylphospho)-L-tyrosine, N-Fmoc-O-dimethylphospho-L-tyrosine | [3] |

| CAS Number | 127633-36-7 | |

| Molecular Formula | C26H26NO8P | |

| Molecular Weight | 511.46 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 100-102 °C | [3] |

| Solubility | Soluble in DMF, DMSO, Dichloromethane | [1][4] |

| Storage | 2-8°C, desiccated |

Spectroscopic and Chromatographic Data

Spectroscopic data is essential for structural confirmation and purity assessment. While specific spectra can vary slightly based on instrumentation and conditions, the following table outlines the expected characterization results.

| Analysis Technique | Expected Results |

| 1H NMR | Signals corresponding to the Fmoc group protons (~7.2-7.8 ppm), tyrosine aromatic protons, α-proton, β-protons, and the two distinct methoxy protons on the phosphate group. |

| 13C NMR | Resonances for carbonyl carbons (acid and urethane), aromatic carbons (Fmoc and tyrosine), aliphatic carbons of the amino acid backbone, and the methoxy carbons. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]+ peak at m/z ~512.47 and [M+Na]+ at m/z ~534.45. |

| HPLC Purity | ≥96.0% |

Synthesis of this compound

The synthesis of this compound is typically achieved by the phosphorylation of the hydroxyl group of Fmoc-Tyr-OH. A common and effective method involves a phosphoramidite-based approach followed by oxidation.

Synthesis Workflow

Representative Experimental Protocol

This protocol is based on established methods for phosphoramidite-based phosphorylation of hydroxyl groups.[5]

-

Preparation : To a solution of Fmoc-Tyr-OH (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., Argon), add tetrazole (0.5 equivalents).

-

Phosphitylation : Slowly add dimethyl N,N-diethylphosphoramidite (1.2 equivalents) to the stirring solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Oxidation : Once the formation of the phosphite triester intermediate is complete, cool the reaction mixture to -40°C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.3 equivalents) in DCM dropwise, maintaining the temperature below -20°C.

-

Quenching and Work-up : After stirring for 30 minutes, quench the reaction by adding an aqueous solution of sodium bisulfite. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The fully protected phosphate side chain ensures efficient coupling without the need for modified conditions.[2]

General SPPS Cycle Workflow

Detailed Protocol for Coupling

-

Resin Preparation : Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Amino Acid Activation : In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU, or PyBOP; 0.95 equivalents relative to the amino acid) in DMF. Add N,N-Diisopropylethylamine (DIPEA; 2 equivalents relative to the amino acid) to the mixture and allow it to pre-activate for 1-2 minutes.[6]

-

Coupling Reaction : Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Check for reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Washing : After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Post-Synthesis Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the dimethyl phosphate, must be removed.

Representative Protocol for Cleavage and Deprotection

This procedure involves a two-stage deprotection for the phosphate group followed by global cleavage.[7][8]

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

-

Phosphate Deprotection (Stage 1 - Saponification) : Treat the peptide-resin with a solution of 1M LiOH in a mixed solvent system (e.g., THF/MeOH/H2O) for 2-4 hours to remove one methyl group. Wash the resin thoroughly with water and DMF.

-

Phosphate Deprotection (Stage 2 - Acidolysis) : The second methyl group is more robust and is typically removed during the final global deprotection step with TFA.

-

Global Deprotection and Cleavage : Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[9]

-

Reaction : Add the cleavage cocktail to the dry peptide-resin and agitate at room temperature for 2-4 hours.[10]

-

Peptide Precipitation : Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.

-

Isolation and Purification : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Biological Context: Role in Tyrosine Kinase Signaling

Phosphotyrosine residues, created by the action of protein tyrosine kinases (PTKs), act as docking sites for signaling proteins containing SH2 domains. This interaction is a fundamental mechanism for signal propagation from cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), to intracellular pathways that control cell growth, proliferation, and differentiation. Synthesized phosphopeptides are invaluable tools for studying these pathways, developing kinase inhibitors, and probing the specificity of SH2 domains.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 3. This compound | 127633-36-7 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Tyr-OH | CAS:92954-90-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Fmoc-Tyr(PO3Me2)-OH CAS number and molecular weight

This document provides key technical specifications for the chemical compound Fmoc-Tyr(PO3Me2)-OH, a derivative of the amino acid tyrosine commonly utilized in peptide synthesis. The data presented is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized in the table below. These values are essential for accurate substance identification, experimental planning, and data interpretation.

| Property | Value | Citations |

| CAS Number | 127633-36-7 | [1][2] |

| Molecular Weight | 511.46 g/mol | [1][2] |

| Molecular Formula | C₂₆H₂₆NO₈P | [1][2] |

Logical Relationship of Chemical Data

The following diagram illustrates the direct association between the chemical entity and its core identifiers.

References

The Biological Significance of Phosphotyrosine Dimethyl Ester Protection: A Prodrug Strategy for Modulating Cellular Signaling

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular signaling pathways. Consequently, molecules that mimic or antagonize the interactions of phosphotyrosine (pTyr) are of significant interest as research tools and therapeutic candidates. However, the inherent properties of the phosphate group—a dianionic charge at physiological pH and susceptibility to rapid hydrolysis by protein tyrosine phosphatases (PTPs)—severely limit the cell permeability and biological stability of pTyr-containing compounds. This technical guide explores the biological significance of protecting the phosphotyrosine moiety as a dimethyl ester. This strategy temporarily masks the phosphate's challenging characteristics, creating a neutral, more stable prodrug capable of crossing the cell membrane. Once inside the cell, the ester groups are cleaved by endogenous esterases, releasing the active phosphotyrosine molecule to engage its intracellular target. This guide provides an in-depth analysis of this strategy, quantitative data, key experimental protocols, and visualizations of the underlying processes.

Introduction: The Phosphotyrosine Conundrum in Drug Discovery

Reversible tyrosine phosphorylation, orchestrated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of signal transduction.[1] Phosphotyrosine (pTyr) residues act as docking sites for proteins containing specialized recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[1] These interactions are critical for assembling signaling complexes that regulate cell growth, differentiation, metabolism, and apoptosis.

The therapeutic potential of modulating these pathways is immense. Small molecules or peptides that can competitively inhibit pTyr-SH2 domain interactions are highly sought after as inhibitors of oncogenic signaling pathways, such as those driven by Signal Transducer and Activator of Transcription 3 (STAT3).[2] However, the development of such agents is hampered by two major obstacles:

-

Poor Cell Permeability: At physiological pH, the phosphate group is dianionic, making pTyr-containing molecules highly polar and effectively impermeable to the lipid bilayer of the cell membrane.[2]

-

Enzymatic Instability: The phosphate monoester of pTyr is a natural substrate for a host of cellular PTPs, which rapidly cleave the phosphate group, inactivating the molecule.[1]

These limitations necessitate chemical strategies to shield the phosphate group until the molecule reaches its intracellular site of action.

The Prodrug Solution: Phosphate Ester Protection

A widely adopted strategy to overcome the challenges of pTyr is the use of a prodrug approach, where the phosphate group is temporarily masked with protecting groups.[1] Esterification of the phosphate is a common and effective method. By converting the acidic hydroxyl groups of the phosphate into esters, the negative charges are neutralized, significantly increasing the molecule's lipophilicity and, therefore, its ability to passively diffuse across the cell membrane.

While various ester groups (e.g., benzyl, pivaloyloxymethyl (POM)) have been explored, the dimethyl ester represents a fundamental and synthetically accessible protecting group. It serves as an excellent case study for understanding the principles and biological significance of phosphotyrosine protection.

Biological Significance of Dimethyl Ester Protection

The primary biological significance of converting phosphotyrosine to its dimethyl ester derivative lies in its ability to function as a cell-permeable prodrug. This significance can be broken down into three key stages: membrane transit, protection from degradation, and intracellular activation.

Enhancing Cell Permeability

Masking the two negative charges of the phosphate group with methyl esters drastically reduces the polarity of the molecule. This charge neutralization is the single most important factor for enabling the compound to leave the aqueous extracellular environment and partition into the hydrophobic cell membrane, facilitating passive diffusion into the cytoplasm.

Improving Enzymatic Stability

Protein tyrosine phosphatases recognize and bind the specific geometry and charge of the phosphate monoester. By converting this to a phosphate triester, the phosphotyrosine dimethyl ester is no longer a substrate for most PTPs.[3] This protection significantly increases the half-life of the compound in the extracellular space and during its transit to the target, preventing premature inactivation.

Intracellular Activation

The prodrug is inert until the methyl groups are removed. The activation mechanism relies on the ubiquitous presence of carboxylesterases within the cell.[4][5] These enzymes catalyze the hydrolysis of the ester bonds, cleaving the methyl groups and regenerating the native phosphotyrosine residue. Once unmasked, the active molecule can bind to its intended intracellular target, such as an SH2 domain, and exert its biological effect.

Applications in SH2 Domain-Mediated Signaling

Case Study: Targeting the STAT3 Pathway

The STAT3 signaling pathway is a prime example where pTyr-SH2 interactions are critical and a major target in oncology. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate tyrosine residues on receptor tails. STAT3 is recruited to these pTyr sites and is itself phosphorylated at Tyr705. This phosphorylation event creates a docking site for the SH2 domain of another STAT3 monomer, leading to homodimerization. The STAT3 dimer then translocates to the nucleus to regulate the expression of genes involved in proliferation and survival.[6]

A pTyr dimethyl ester-protected peptide or small molecule designed to mimic the STAT3 pTyr705 docking motif can be used to inhibit this pathway. The prodrug enters the cell, is activated, and the resulting pTyr-containing molecule competitively binds to the STAT3 SH2 domain, preventing dimerization and blocking downstream signaling.[2]

Quantitative Data Analysis

Direct quantitative comparisons of unprotected pTyr molecules versus their dimethyl ester prodrugs are scarce in the literature. The tables below compile representative data to illustrate the key concepts of SH2 domain binding affinities, the challenge of cellular potency, and the permeability classifications used to evaluate such compounds.

Table 1: Representative Binding Affinities of pTyr Peptides to SH2 Domains (This data shows the high intrinsic affinity of unprotected phosphopeptides in biochemical assays.)

| SH2 Domain | Phosphopeptide Ligand | Binding Affinity (Kd) | Assay Method |

| STAT4 | 5-CF-GpYLPQNID | 34 ± 4 nM | Fluorescence Polarization[7] |

| Grb2 | pYVNV | ~1 µM | Isothermal Titration Calorimetry |

| SHP2 | pYVNV | ~5 µM | Surface Plasmon Resonance |

Table 2: Cellular Potency of Selected STAT3 Pathway Inhibitors (This data highlights that while biochemical potency can be high, achieving cellular activity often requires high concentrations for charged molecules or the use of advanced prodrug strategies.)

| Compound | Target | Biochemical Potency (IC50 / Kd) | Cellular Potency (e.g., IC50) | Prodrug Strategy |

| GpYLPQTV-NH₂ | STAT3 SH2 Domain | 23 µM (IC50) | >100 µM | None (unprotected peptide) |

| ISS-610 | STAT3 Dimerization | 42 µM (IC50) | ~1 mM | None (pTyr mimetic)[2] |

| ISS-610-Met Prodrug 13 | STAT3 Dimerization | Not Reported | ~30 µM | Aryloxy Phosphoramidate[2] |

| Phosphonate Dimethyl Ester | BTN3A1 | Not Reported | Low / Inactive | Dimethyl Ester (on phosphonate) |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions. The phosphonate dimethyl ester example shows that this specific prodrug may not always be efficiently cleaved, highlighting that prodrug efficacy is context-dependent.

Table 3: Caco-2 Cell Permeability Classifications (This in vitro assay is a standard tool to predict human intestinal absorption and general cell permeability.)[8][9]

| Apparent Permeability (Papp) (x 10-6 cm/s) | Classification | Predicted Human Absorption | Example Compounds |

| < 1 | Low | Low (<50%) | Acyclovir, Ranitidine |

| 1 - 10 | Moderate | Moderate (50-80%) | Verapamil, Fluoxetine |

| > 10 | High | High (>80%) | Propranolol, Ketoprofen |

Unprotected pTyr peptides typically exhibit Papp values well below 1 x 10-6 cm/s. An effective dimethyl ester prodrug would be expected to shift this value into the moderate or high permeability range.

Key Experimental Protocols

A logical workflow is required to synthesize and validate a pTyr dimethyl ester prodrug.

Protocol: Synthesis of a Phosphotyrosine Dimethyl Ester Peptide via SPPS

This protocol describes the incorporation of a phosphotyrosine dimethyl ester into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Tyr(PO(OMe)₂) -OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU/HATU (3-5 eq.), and an activator base like DIPEA (6-10 eq.) in a minimal volume of DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry under vacuum.

-

To cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., Boc, tBu), use a cleavage cocktail such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Note: This standard cocktail will not remove the methyl esters from the phosphate group.

-

Incubate for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Phosphate Deprotection (Optional): To generate the unprotected phosphopeptide for comparison, the methyl groups can be cleaved using strong acid/nucleophile combinations like TMSBr/TFA.[10]

Protocol: In Vitro Phosphatase Stability Assay

This colorimetric assay measures the stability of the protected peptide against a phosphatase by quantifying the release of inorganic phosphate (Pi).[12][13]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.5).

-

Prepare solutions of the test compounds: the pTyr(OMe)₂-peptide and the unprotected pTyr-peptide (control) in the reaction buffer.

-

Prepare a solution of a recombinant phosphatase (e.g., PTP1B) in the reaction buffer.

-

Prepare a Malachite Green reagent for phosphate detection.

-

-

Assay Procedure:

-

In a 96-well plate, add the test peptides to achieve a final concentration of 50-100 µM.

-

Initiate the reaction by adding the phosphatase (e.g., 100 nM final concentration).

-

Incubate the plate at 37°C.

-

At various time points (e.g., 0, 10, 30, 60, 120 minutes), stop the reaction by adding the Malachite Green reagent.

-

Include a phosphate standard curve on the same plate.

-

-

Data Analysis:

-

Read the absorbance at ~620 nm.

-

Calculate the amount of Pi released at each time point using the standard curve.

-

Plot Pi released vs. time. The unprotected peptide should show a rapid increase in Pi, while a stable dimethyl ester-protected peptide will show little to no Pi release.

-

Protocol: SH2 Domain Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding of a test compound to an SH2 domain by monitoring changes in the rotation of a fluorescently-labeled probe peptide.[7][14]

-

Reagents and Materials:

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).

-

Recombinant, purified SH2 domain (e.g., STAT3 SH2).

-

A high-affinity fluorescently labeled peptide probe for the SH2 domain (e.g., 5-CF-GpYLPQTV-NH₂).

-

The unlabeled test compound (pTyr(OMe)₂-peptide, after in vitro deprotection, or the unprotected version).

-

Black, low-volume 384-well plates.

-

-

Competition Assay Protocol:

-

Prepare a serial dilution of the unlabeled test compound in assay buffer.

-

In the wells of the 384-well plate, add a fixed concentration of the SH2 domain (e.g., 20 nM) and the fluorescent probe (e.g., 10 nM).

-

Add the serially diluted test compound to the wells. Include controls for no inhibitor (high polarization) and no SH2 domain (low polarization).

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization (FP) using a suitable plate reader.

-

Plot the FP signal against the logarithm of the inhibitor concentration.

-

Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be converted to a binding affinity (Kᵢ).

-

Protocol: Cellular Target Engagement Assay (Western Blot for p-STAT3)

This protocol assesses the ability of a pTyr(OMe)₂ prodrug to inhibit STAT3 activation in a relevant cancer cell line.[6][15][16]

-

Cell Culture and Treatment:

-

Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-468) to ~80% confluency.

-

Treat the cells with various concentrations of the pTyr(OMe)₂ prodrug (e.g., 0.1, 1, 10, 30, 100 µM) or a vehicle control (DMSO) for 24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL chemiluminescent substrate and an imaging system.

-

-

Analysis and Normalization:

-

Quantify the band intensity for p-STAT3.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal loading and to normalize the p-STAT3 signal.

-

A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 indicates successful cell penetration, activation, and target engagement by the prodrug.

-

Conclusion and Future Perspectives

The protection of phosphotyrosine as a dimethyl ester is a foundational prodrug strategy with clear biological significance. It addresses the core liabilities of pTyr-based molecules—poor membrane permeability and enzymatic instability—enabling them to function as probes and inhibitor candidates in a cellular context.

However, the strategy is not without its challenges. The efficiency of intracellular cleavage by esterases can be highly variable and compound-dependent. As seen with some phosphonate analogs, a dimethyl ester can be too stable, leading to poor activation and low cellular potency. This highlights a critical consideration in prodrug design: the balance between stability in transit and lability at the site of action.

Future research will continue to refine this approach, exploring other ester-based protecting groups (e.g., acyloxymethyl esters) and alternative prodrug technologies like phosphoramidates that may offer more reliable and tunable intracellular release kinetics. Nonetheless, the dimethyl ester remains a vital tool and an essential concept for any researcher aiming to modulate the vast and complex world of phosphotyrosine signaling.

References

- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphotyrosine prodrugs: design, synthesis and anti-STAT3 activity of ISS-610 aryloxy triester phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational motions regulate phosphoryl transfer in related protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Strategic Role of Fmoc-Tyr(PO3Me2)-OH in Advancing Protein Phosphorylation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Protein phosphorylation, a fundamental post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of biological processes. The study of phosphotyrosine-dependent pathways is critical for understanding diseases such as cancer and for the development of targeted therapeutics. The chemical synthesis of phosphotyrosine-containing peptides is an indispensable tool in this field, enabling detailed investigations of kinase-substrate interactions, phosphatase activity, and the binding of phosphotyrosine-specific domains like SH2 and PTB. This technical guide provides a comprehensive overview of the use of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine (Fmoc-Tyr(PO3Me2)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the creation of phosphopeptides. We will delve into its chemical properties, compare it with other commercially available protected phosphotyrosine derivatives, and provide detailed experimental protocols for its application. Furthermore, we will illustrate key signaling pathways and experimental workflows using diagrams to provide a clear and actionable resource for researchers in the field.

Introduction to Protein Tyrosine Phosphorylation

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a primary mechanism for regulating protein function and transmitting signals within cells[1]. Tyrosine phosphorylation, although less frequent than serine or threonine phosphorylation, plays a pivotal role in high-fidelity signaling pathways that control cell growth, differentiation, apoptosis, and metabolism[1][2]. This post-translational modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs)[3]. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing specific recognition modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby propagating downstream signaling cascades[3][4][5].

The transient and often substoichiometric nature of in vivo phosphorylation makes the study of these events challenging. Synthetic phosphopeptides that mimic specific phosphorylation sites are therefore invaluable tools for:

-

Substrates for Kinase and Phosphatase Assays: Enabling the characterization of enzyme kinetics and inhibitor screening[6][7].

-

Probes for Binding Studies: Facilitating the investigation of interactions with SH2 and PTB domain-containing proteins[3][8].

-

Development of Research Tools: Including antibodies specific to phosphorylated sites.

-

Therapeutic Leads: As potential modulators of phosphorylation-dependent interactions.

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing these critical research tools[9][10]. The choice of the protected phosphotyrosine building block is crucial for the successful synthesis of high-purity phosphopeptides.

Fmoc-Protected Phosphotyrosine Derivatives in SPPS

Several Fmoc-protected tyrosine derivatives are available for the incorporation of phosphotyrosine into synthetic peptides. The primary challenge lies in protecting the phosphate group to prevent side reactions during peptide synthesis while allowing for its efficient removal during the final cleavage and deprotection step. The most commonly used derivatives are Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO3H2)-OH, and Fmoc-Tyr(PO(NMe2)2)-OH, with this compound being a variant of the fully protected phosphate strategy.

Comparison of Common Fmoc-Tyr(pY) Derivatives

The selection of the appropriate building block depends on the specific peptide sequence, the desired purity, and the synthetic strategy. Below is a comparison of the most common derivatives.

| Derivative | Phosphate Protection | Advantages | Disadvantages | Recommended Coupling |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Partially protected (benzyl ester) | Most frequently used.[3] | Partially protected phosphate can interfere with coupling.[3] Can cause poor incorporation with some coupling reagents (PyBOP, DIPCDI).[3] Risk of benzylation of sensitive residues during cleavage.[3] | Uronium-based reagents (HCTU, HATU) with excess DIPEA.[3][4] |

| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective.[3] No phosphate protecting group removal step is needed.[3] | Sluggish coupling.[3][11] Potential for pyrophosphate formation, especially with adjacent pTyr residues.[3][9][11] | HATU with at least three equivalents of DIPEA.[3][4][11] |

| Fmoc-Tyr(PO(NMe2)2)-OH | Fully protected (dimethylamidate) | Improved solubility.[3][11] Avoids side reactions like pyrophosphate formation.[3] Compatible with standard coupling methods.[3][11] | Requires an additional deprotection step for the phosphate group. | Standard coupling methods (PyBOP/DIPEA, TBTU/DIPEA, DIPCDI/HOBt).[3][11] |

| This compound | Fully protected (dimethyl ester) | Fully protected phosphate prevents side reactions during coupling. | Requires a specific deprotection step to remove the methyl groups. | Standard coupling reagents like PyBOP can be used.[12] |

The Role and Advantages of this compound

This compound offers the advantage of a fully protected phosphate group, thereby preventing the side reactions associated with unprotected or partially protected derivatives, such as pyrophosphate formation and interference with coupling reactions. This leads to cleaner synthesis and potentially higher yields of the desired phosphopeptide. The dimethyl protection is removed during the final cleavage from the resin.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound and related techniques in studying protein phosphorylation.

Solid-Phase Peptide Synthesis of a Phosphotyrosine-Containing Peptide

This protocol outlines the manual synthesis of a model phosphopeptide using this compound on a Wang resin.

Materials:

-

Fmoc-Wang resin

-

Fmoc-amino acids, including this compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirm coupling completion with a Kaiser test.

-

-

Incorporation of this compound:

-

Follow the same coupling procedure as in step 3, using this compound as the amino acid. PyBOP is a suitable coupling reagent for this derivative.[12]

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for the phosphotyrosine position) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. The methyl groups on the phosphate are typically cleaved under these standard TFA conditions.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Purification and Analysis:

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by reverse-phase HPLC and confirm identity by mass spectrometry.

-

In Vitro Kinase Assay

This protocol describes a general procedure for an in vitro kinase assay using a synthetic phosphopeptide as a substrate.

Materials:

-

Purified active protein tyrosine kinase

-

Synthetic peptide substrate (containing a tyrosine residue)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phospho-tyrosine specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well plate

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the synthetic peptide substrate to a final concentration of approximately 100 µM (this should be optimized for each kinase-substrate pair).[7]

-

Add the purified kinase to the wells.

-

-

Initiate Reaction: Add ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the phosphorylated peptide using a phospho-tyrosine specific antibody in an ELISA-like format.[7]

-

-

Data Analysis: The amount of phosphorylated peptide is proportional to the measured signal, which can be used to determine the kinase activity.

SH2 Domain Binding Assay (ELISA-based)

This protocol outlines an ELISA-based method to study the interaction between a phosphopeptide and an SH2 domain-containing protein.

Materials:

-

Biotinylated synthetic phosphopeptide

-

Streptavidin-coated 96-well plate

-

GST-tagged SH2 domain-containing protein

-

Anti-GST antibody conjugated to HRP

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Procedure:

-

Plate Coating:

-

Incubate a streptavidin-coated 96-well plate with the biotinylated phosphopeptide in PBS for 1 hour at room temperature.

-

Wash the plate with wash buffer.

-

-

Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

-

SH2 Domain Binding:

-

Add varying concentrations of the GST-tagged SH2 domain protein to the wells.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate with wash buffer.

-

-

Detection:

-

Add the anti-GST-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plate with wash buffer.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Read the absorbance at 450 nm. The signal intensity is proportional to the amount of SH2 domain bound to the phosphopeptide.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Simplified EGFR Signaling Pathway

References

- 1. Phosphorylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Exploring protein phosphorylation by combining computational approaches and biochemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chempep.com [chempep.com]

- 11. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 12. Efficient Fmoc/solid-phase synthesis of Abu(P)-containing peptides using Fmoc-Abu(PO3Me2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphopeptide Synthesis Using Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The targeted synthesis of phosphopeptides is therefore an indispensable tool for dissecting these complex biological pathways, developing novel kinase inhibitors, and generating specific antibodies for immunological studies.[1][2] The "building block" approach, which involves the incorporation of pre-phosphorylated Fmoc-amino acids during solid-phase peptide synthesis (SPPS), has become a robust and widely adopted strategy.[1] This method provides precise control over the location of the phosphate group, a significant advantage over post-synthetic "global" phosphorylation techniques.[1]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for the successful synthesis of phosphopeptides using Fmoc chemistry. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to navigate the challenges and optimize the outcomes of phosphopeptide synthesis.

Core Principles of Fmoc-Based Phosphopeptide Synthesis

The synthesis of phosphopeptides via Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The workflow is characterized by a repeating cycle of deprotection, activation, and coupling.

A simplified workflow for Fmoc-based solid-phase peptide synthesis is as follows:

Choosing the Right Phosphorylated Building Block

The selection of the appropriate protected phosphoamino acid is critical for a successful synthesis. The choice depends on the specific amino acid (Ser, Thr, or Tyr) and the overall synthetic strategy.

| Phosphoamino Acid | Derivative | Key Features & Considerations |

| Phosphoserine (pSer) | Fmoc-Ser(PO(OBzl)OH)-OH | The monobenzyl (Bzl) protecting group provides a balance of stability during synthesis and ease of removal during final cleavage.[1] However, it is susceptible to β-elimination under the basic conditions of Fmoc deprotection.[3] |

| Phosphothreonine (pThr) | Fmoc-Thr(PO(OBzl)OH)-OH | Similar to the phosphoserine derivative, the monobenzyl protection is standard. This derivative is also prone to β-elimination, though generally to a lesser extent than phosphoserine.[2] |

| Phosphotyrosine (pTyr) | Fmoc-Tyr(PO(OBzl)OH)-OH | A commonly used derivative where the benzyl group is cleaved with TFA. The partially protected phosphate can complicate coupling, often requiring uronium-based reagents.[4] |

| Fmoc-Tyr(PO(tBu)2)-OH | The di-tert-butyl (tBu) protecting groups are stable during synthesis and are removed during the final acidolytic cleavage. This can be an effective strategy for preparing Tyr(P)-containing peptides.[5] | |

| Fmoc-Tyr(PO3H2)-OH | This is the most cost-effective option as it lacks a phosphate protecting group. However, the unprotected phosphate can lead to sluggish coupling and requires optimized conditions, such as the use of HATU and excess DIPEA.[6] |

Key Challenges in Phosphopeptide Synthesis

β-Elimination: This is a significant side reaction, particularly for phosphoserine and phosphothreonine, that occurs during the piperidine-mediated Fmoc deprotection.[3] The basic conditions can lead to the elimination of the phosphate group, resulting in the formation of dehydroalanine or dehydroaminobutyric acid, respectively. Strategies to mitigate β-elimination include using milder bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or alternative deprotection protocols.[7]

Coupling Efficiency: The bulky and negatively charged nature of the protected phosphate group can hinder coupling reactions. To overcome this, highly efficient coupling reagents such as HATU are often employed, sometimes in combination with extended reaction times or double coupling cycles.[2]

Detailed Experimental Protocols

The following protocols provide a generalized methodology for the manual solid-phase synthesis of phosphopeptides. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).[8]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.[8]

-

Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: After each coupling step, wash the resin thoroughly with DMF.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of phosphorylated amino acids, refer to the specific considerations in the table below.

Protocol 2: Cleavage and Global Deprotection

-

Resin Preparation: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[9]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.[9]

-

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 3: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)

For complex samples, enrichment of phosphopeptides prior to analysis is often necessary due to their low abundance.[10]

-

Sample Preparation: Resuspend the crude peptide mixture in a binding/equilibration buffer (e.g., 2M lactic acid/50% ACN).[11]

-

Column Equilibration:

-

Phosphopeptide Binding:

-

Apply the resuspended peptide sample to the equilibrated TiO2 spin tip.

-

Centrifuge to allow the phosphopeptides to bind to the TiO2 resin. Reapplying the flow-through can increase yield.[12]

-

-

Washing:

-

Wash the column sequentially with the binding/equilibration buffer, a wash buffer, and LC-MS grade water to remove non-specifically bound peptides.[12]

-

-

Elution:

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is typically purified using preparative RP-HPLC.

-

Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water).

-

Chromatography:

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile containing 0.1% TFA) against an aqueous solvent (e.g., water containing 0.1% TFA).

-

-

Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

-

Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to identify the desired phosphopeptide. Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation: Comparative Performance of Reagents

The choice of reagents can significantly impact the outcome of phosphopeptide synthesis. The following tables summarize quantitative data to aid in the selection of optimal conditions.

Table 1: Comparison of Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Purity of Crude Peptide (%) | Level of Racemization | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | >95 | Very Low | High efficiency and fast reaction times, especially for difficult sequences.[14][15] |

| HBTU | Aminium/Uronium Salt | >95 | Low | Generally lower efficiency and slower than HATU.[14] |

| DIC/HOBt | Carbodiimide/Additive | >90 | Low to Moderate | Cost-effective; byproduct is soluble.[16] |

| PyBOP | Phosphonium Salt | >95 | Low | Highly efficient with low racemization.[17] |

Purity and racemization levels are dependent on the specific peptide sequence and reaction conditions.

Table 2: Comparison of Deprotection Reagents for Mitigating β-Elimination

| Deprotection Reagent | Concentration in DMF | Temperature | β-Elimination Byproduct (%) | Comments |

| 20% Piperidine | 20% | Room Temp. | Variable, can be significant | Standard reagent, but can induce β-elimination, especially for pSer.[7] |

| 0.5% DBU | 0.5% | 90°C | Not observed | Very effective at suppressing β-elimination even at high temperatures.[7] |

| 50% Cyclohexylamine/DCM | 50% (in DCM) | Room Temp. | Complete suppression | Provides crude peptide of high purity.[7] |

| 1% Piperazine | 1% | Room Temp. | Significant after 2h | Can lead to significant byproduct formation over time.[7] |

The extent of β-elimination is highly sequence-dependent.

Visualization of Key Signaling Pathways

Phosphopeptides are instrumental in studying signaling pathways. The following diagrams, generated using the DOT language, illustrate the role of phosphorylation in key cellular cascades.

Conclusion

The synthesis of phosphopeptides using Fmoc chemistry is a powerful technique that has significantly advanced our ability to study cellular signaling. While challenges such as β-elimination and reduced coupling efficiencies exist, a thorough understanding of the underlying chemistry and the strategic selection of protecting groups, coupling reagents, and reaction conditions can lead to the successful synthesis of these vital research tools. The protocols and comparative data presented in this guide offer a solid foundation for researchers to optimize their synthetic strategies, ultimately enabling deeper insights into the complex world of protein phosphorylation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. researchgate.net [researchgate.net]

- 8. Global Phosphoproteomic Analysis of Insulin/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohsu.edu [ohsu.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. TiO2 Phosphopeptide Enrichment [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Fmoc-Tyr(PO3Me2)-OH: A Technical Guide to Synthesizing Kinase Substrates

Abstract: The phosphorylation of tyrosine residues is a fundamental mechanism in cellular signal transduction, orchestrated by protein tyrosine kinases (PTKs). The study of these enzymes and their signaling cascades is critical for drug discovery and understanding various diseases. Synthetic peptides containing phosphotyrosine (pTyr) are indispensable tools for assaying kinase activity and exploring substrate specificity. This technical guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine (Fmoc-Tyr(PO3Me2)-OH), a key building block for the solid-phase synthesis of phosphopeptides. We detail its chemical properties, provide comprehensive experimental protocols for its use, and present a comparative analysis against other pTyr derivatives. This document serves as a critical resource for researchers, chemists, and drug development professionals engaged in the study of kinase signaling.

Core Chemical & Physical Properties

This compound is an N-terminally protected form of L-tyrosine where the hydroxyl side chain is protected as a dimethyl phosphate ester. This protection strategy is pivotal for its application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino group, while the methyl esters on the phosphate are stable to the basic conditions used for Fmoc removal but can be cleaved under specific acidolytic conditions.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(dimethylphospho)-L-tyrosine | [1][2] |

| CAS Number | 127633-36-7 | [1][2] |

| Molecular Formula | C₂₆H₂₆NO₈P | [1][2] |

| Molecular Weight | 511.46 g/mol | [1][2] |

| Appearance | White solid product | [2] |

| Melting Point | 100-102 °C | [2] |

| Purity | ≥96.0% | [1] |

| Solubility | Soluble in DMF and other common organic solvents for SPPS | |

| Storage Temperature | 2-8°C | [1][2] |

The Role of Phosphotyrosine in Kinase Signaling